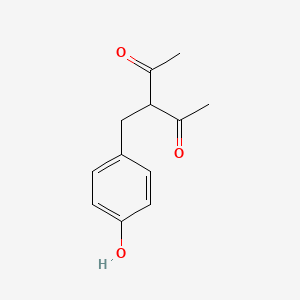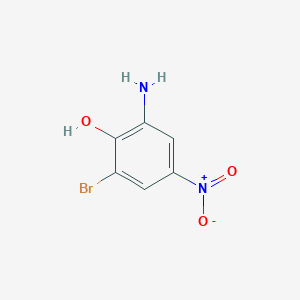
2-amino-6-bromo-4-nitroPhenol
Vue d'ensemble
Description
2-amino-6-bromo-4-nitroPhenol is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Unexpected Reactions
2-Amino-6-nitrophenol derivatives, prepared from bromonitro phenol derivatives, undergo unexpected reactions under certain conditions. Specifically, during a reduction reaction with Pd/C in methanol under H2 atmosphere, an unexpected C(aryl)–N bond cleavage occurred, leading to the formation of Questiomycin A (Mustafa, Reddy, & Babu, 2015).
Nanocatalysis and Pollutant Degradation
The application of nanocatalytic systems for the chemical reduction of nitrophenol compounds, including 2-nitrophenol and 4-nitrophenol, has been explored. These systems aim to remove hazardous dyes from aqueous environments, transforming them into industrially useful aminophenol products (Din et al., 2020).
Environmental Remediation and Biodegradation
Studies on the toxicity and degradability of nitrophenols, including 2-nitrophenol and 4-nitrophenol, in anaerobic systems reveal important insights into environmental remediation. These compounds can be transformed under anaerobic conditions into less harmful substances, like 2-aminophenol and 2-amino,4-nitrophenol (Uberoi & Bhattacharya, 1997).
Photochemical and Radiolytic Studies
The study of the photochemical properties of uncouplers like 2-azido-4-nitrophenol, derived from 2-amino-4-nitrophenol, has implications in understanding molecular interactions and labeling in biological systems (Hanstein, Hatefi, & Kiefer, 1979). Additionally, radiolytic studies of nitrophenols in various solutions, such as aqueous HBr, have been conducted to understand their transformation under radiation (Schulte‐Frohlinde, Reutebuch, & Sonntag, 1973).
Analytical and Spectroscopic Applications
The development of ion-pair HPLC methods for the quantitation of 4-nitrophenol and its conjugates has significant implications in analytical chemistry. This method enables simultaneous determination of nitrophenol and its metabolites in biological and environmental samples (Almási, Fischer, & Perjési, 2006).
Metal-Free Catalytic Reduction
Innovative approaches like the metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol using N-doped graphene have been explored. This method offers a green and sustainable alternative for reducing nitro aromatic compounds (Kong et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known for their reactivity and potential to undergo various chemical transformations . They can participate in a variety of reactions, including redox reactions and electrophilic substitutions .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions and potentially affect multiple pathways .
Result of Action
Nitro compounds can have various biological effects, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-6-bromo-4-nitrophenol . These factors can include pH, temperature, and the presence of other substances that can react with the compound .
Analyse Biochimique
Biochemical Properties
2-Amino-6-bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosine phosphatase and reductoisomerase, which are crucial in cellular signaling and metabolic pathways . The compound’s nitro group can participate in redox reactions, influencing the activity of these enzymes. Additionally, the amino group can form hydrogen bonds with protein residues, affecting protein structure and function.
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the activity of protein tyrosine phosphatase, which plays a role in cell signaling and regulation . The compound’s interactions with cellular proteins can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis. Furthermore, its nitro group can participate in redox reactions, impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that further modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. Its degradation products may also contribute to these effects, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can be metabolized by reductases and oxidases, leading to the formation of reactive intermediates that participate in further biochemical reactions . These metabolic processes can influence the compound’s activity and its effects on cellular functions. Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, and its distribution within tissues can be influenced by its affinity for binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity and effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its localization can be influenced by factors such as protein binding and enzymatic modifications, which can affect its activity and function within cells.
Propriétés
IUPAC Name |
2-amino-6-bromo-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFPRSRXASEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570209 | |
| Record name | 2-Amino-6-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185335-67-5 | |
| Record name | 2-Amino-6-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
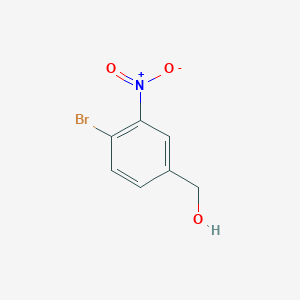
![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)
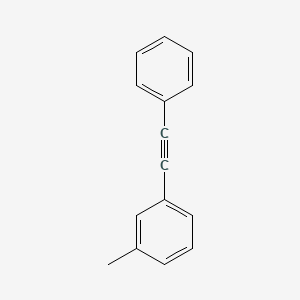
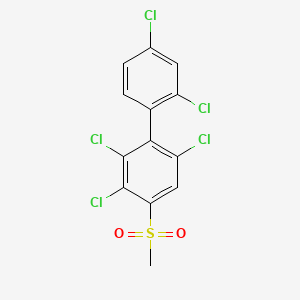
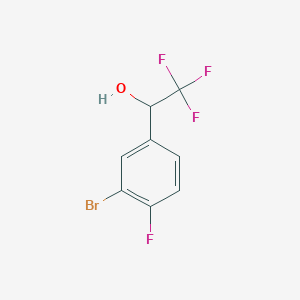
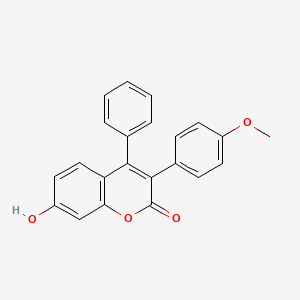
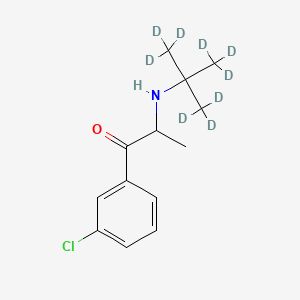

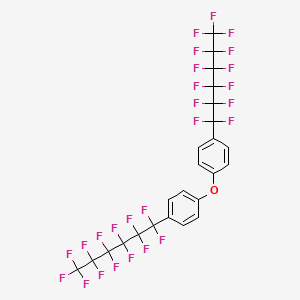

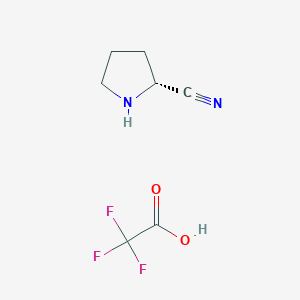
![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)
